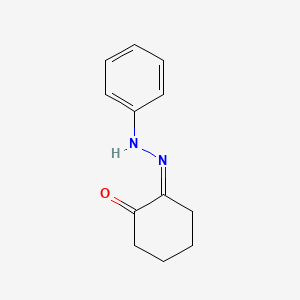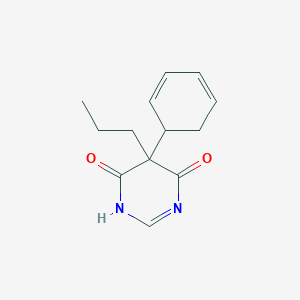
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclohexa-2,4-dienyl group and a propyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione can be achieved through several synthetic routes. One common method involves the condensation of a cyclohexa-2,4-dienyl ketone with a propyl-substituted urea in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrimidine ring.
Another approach involves the cyclization of a cyclohexa-2,4-dienyl-substituted malonic ester with a propyl-substituted guanidine under acidic conditions. This method requires careful control of the reaction temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrimidine derivatives with hydrogenated cyclohexa-2,4-dienyl groups.
Substitution: Substituted pyrimidine derivatives with various functional groups attached to the ring.
科学的研究の応用
5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 5-(1-cyclohexa-2,4-dienyl)-5-ethyl-1H-pyrimidine-4,6-dione
- 5-(1-cyclohexa-2,4-dienyl)-5-butyl-1H-pyrimidine-4,6-dione
- 5-(1-cyclohexa-2,4-dienyl)-5-methyl-1H-pyrimidine-4,6-dione
Uniqueness
Compared to similar compounds, 5-(1-cyclohexa-2,4-dienyl)-5-propyl-1H-pyrimidine-4,6-dione is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the cyclohexa-2,4-dienyl group also adds to its distinctiveness, potentially affecting its interaction with molecular targets and its overall stability.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
5-cyclohexa-2,4-dien-1-yl-5-propyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-8-13(10-6-4-3-5-7-10)11(16)14-9-15-12(13)17/h3-6,9-10H,2,7-8H2,1H3,(H,14,15,16,17) |
InChIキー |
ITCDMRUQFVDLLR-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C(=O)NC=NC1=O)C2CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


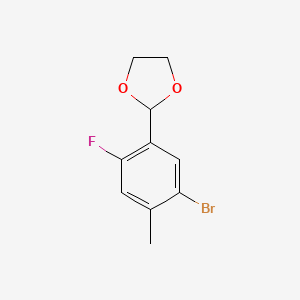
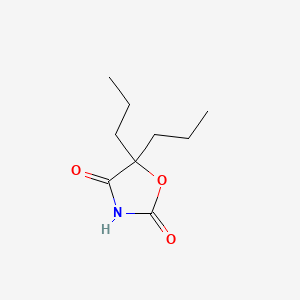
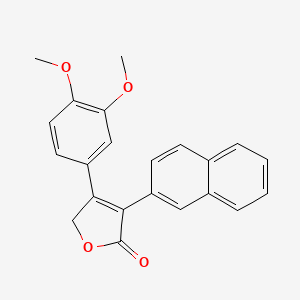

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
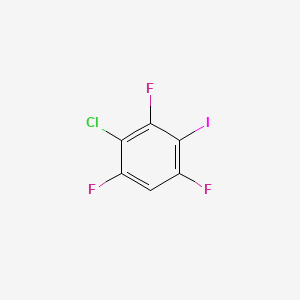

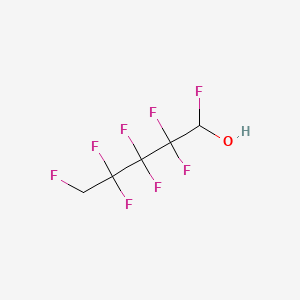

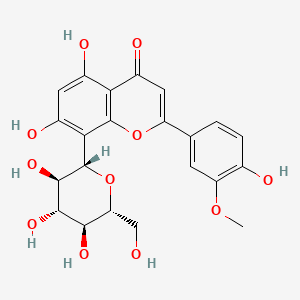
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
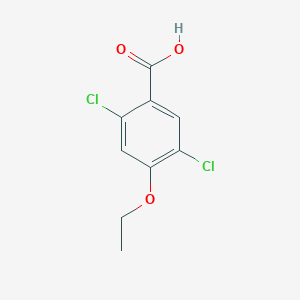
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
